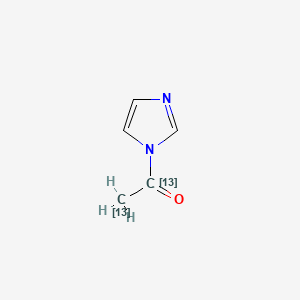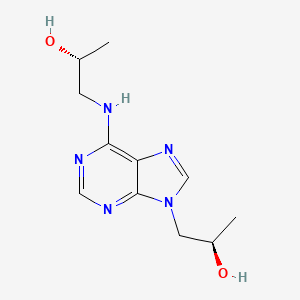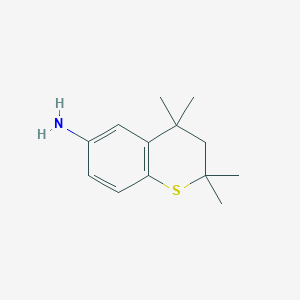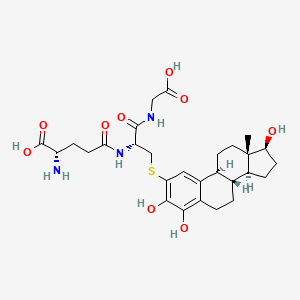
1-Acetylimidazole-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.
Vorbereitungsmethoden
1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .
Analyse Chemischer Reaktionen
1-Acetylimidazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to imidazole or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acetylimidazole-13C2 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:
N-Acetylimidazole: Similar in structure but without the carbon-13 labeling, making it less useful for tracer studies.
1-Acetyl-3-alkylimidazolium iodides: These compounds have additional alkyl groups, which can alter their reactivity and solubility.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.
Eigenschaften
Molekularformel |
C5H6N2O |
|---|---|
Molekulargewicht |
112.10 g/mol |
IUPAC-Name |
1-imidazol-1-yl(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |
InChI-Schlüssel |
VIHYIVKEECZGOU-AEGZSVGQSA-N |
Isomerische SMILES |
[13CH3][13C](=O)N1C=CN=C1 |
Kanonische SMILES |
CC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)


![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)

